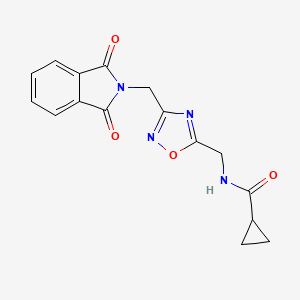

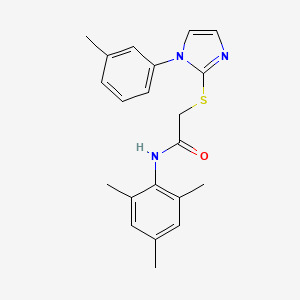

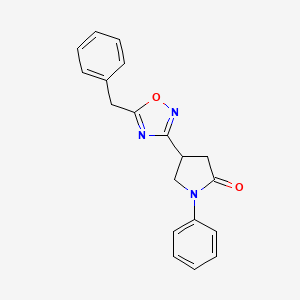

![molecular formula C20H23N3O2 B2537181 N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1436131-31-5](/img/structure/B2537181.png)

N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Properties

Research has shown interest in the synthesis and evaluation of quinolin-4-yl derivatives for their antitumor properties. For instance, modifications on the side chain and heterocycle of certain quinoline derivatives have been performed to investigate their in vitro cytotoxicity against cancer cell lines, such as the L1210 leukemia system. However, these modifications did not significantly increase the cytotoxicity compared to model compounds, indicating the complexity of achieving enhanced antitumor activity through structural modifications alone (Rivalle et al., 1983).

Antimicrobial and Antitubercular Activities

Derivatives of N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide have been synthesized and evaluated for their antimicrobial and antitubercular activities. Compounds such as quinolin-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines have been tested against various bacterial strains and Mycobacterium tuberculosis, showing promising activity that could lead to the development of new antitubercular agents (Thomas et al., 2011).

Inhibition of Multidrug Resistance

Studies have also focused on the role of quinoline derivatives in reversing multidrug resistance (MDR), a significant challenge in cancer treatment. Compounds such as GF120918, an acridonecarboxamide derivative, have been investigated for their ability to inhibit MDR by enhancing the cellular uptake of chemotherapeutic agents and blocking their efflux, thereby sensitizing resistant cancer cells to treatment (Hyafil et al., 1993).

Anti-Leishmanial Activity

Quinoline derivatives like lepidines, which include 6-methoxy-4-methyl-8-aminoquinoline compounds, have demonstrated significant anti-leishmanial activity in preclinical models. These compounds have shown to be many times more effective than the standard treatment, indicating their potential as novel therapeutic agents for leishmaniasis (Kinnamon et al., 1978).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. This could include in vitro and in vivo studies to determine its mechanism of action and potential therapeutic uses .

Propiedades

IUPAC Name |

N-[(2-methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-3-10-23-11-8-15(9-12-23)20(24)21-14-16-13-19(25-2)22-18-7-5-4-6-17(16)18/h1,4-7,13,15H,8-12,14H2,2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZWZQRYHBKXRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3CCN(CC3)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

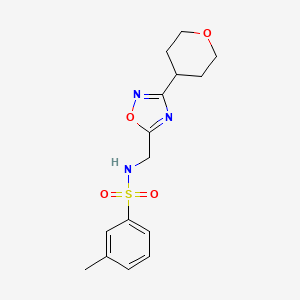

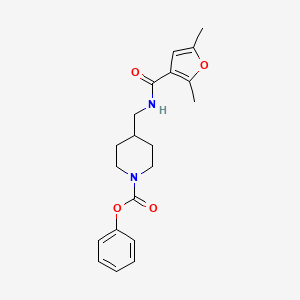

![7-chloro-2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537105.png)

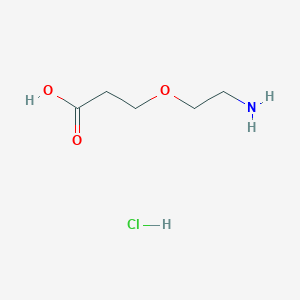

![5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2537110.png)

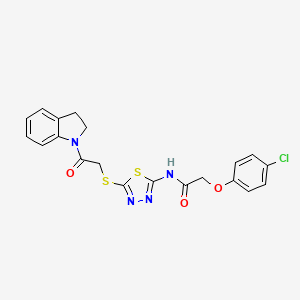

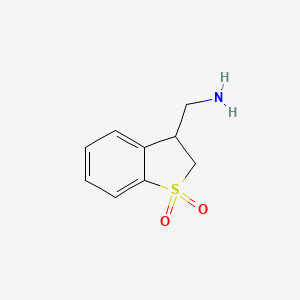

![6-((4-Bromobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537111.png)

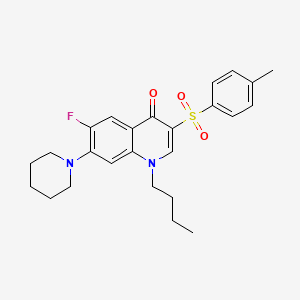

![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2537115.png)